![molecular formula C15H13N5O2S2 B15028602 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B15028602.png)
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that features a combination of pyrimidine, thiazole, and acetamide moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling through a sulfanyl linkage.
Preparation of Pyrimidine Intermediate: The pyrimidine intermediate can be synthesized by reacting 4-amino-6-oxo-1,6-dihydropyrimidine-2-thiol with an appropriate acylating agent under controlled conditions.
Preparation of Thiazole Intermediate: The thiazole intermediate is prepared by reacting 4-phenyl-1,3-thiazole-2-amine with an appropriate acylating agent.
Coupling Reaction: The final step involves coupling the pyrimidine and thiazole intermediates through a sulfanyl linkage, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrimidine moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed effectiveness against various bacterial strains, suggesting potential use as an antibiotic agent. The mechanism of action is believed to involve interference with bacterial DNA synthesis.
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study highlighted its efficacy against breast cancer cell lines, where it inhibited cell proliferation and promoted cell death.
Table 2: Summary of Biological Activities
Activity | Test Organisms | Results |
---|---|---|
Antimicrobial | E. coli, S. aureus | Inhibition zones observed |
Anticancer | MCF-7 (breast cancer) | Significant reduction in cell viability |
Case Study 1: Antimicrobial Testing
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and tested them against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications enhanced antimicrobial activity significantly compared to the parent compound.
Case Study 2: Cancer Cell Line Studies
A separate investigation focused on the anticancer effects of this compound on various human cancer cell lines. The results showed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent activity against MCF-7 cells. The study concluded that further exploration into the compound's mechanism could lead to novel cancer therapies.
Mechanism of Action
The mechanism of action of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
- 2-[(4-chloro-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
- N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Uniqueness
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to its specific combination of pyrimidine, thiazole, and acetamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide?
Answer: A key approach involves coupling thiazol-2-amine derivatives with chloroacetamide intermediates under controlled conditions. For example:
- Step 1: React 4-phenylthiazol-2-amine with ethyl chloroacetate in tetrahydrofuran (THF) using dispersed sodium as a base to form 2-chloro-N-(4-phenylthiazol-2-yl)acetamide .
- Step 2: Introduce the pyrimidinone-sulfanyl moiety via nucleophilic substitution. Ultrasonication with catalysts like DMAP in dichloromethane (DCM) enhances reaction efficiency .
Critical Parameters: - Temperature control (0–25°C) to minimize side reactions.
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. How can researchers characterize this compound’s structural integrity?
Answer: Standard analytical techniques include:
- Spectroscopy:
- Mass Spectrometry: High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺) .
- Elemental Analysis: Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .
Q. What preliminary biological activities are associated with this compound?
Answer: Thiazole-pyrimidinone hybrids are known for:
- Antimicrobial Potential: Screen against Gram-positive bacteria (e.g., S. aureus) using agar diffusion assays. Thiazole derivatives disrupt cell wall synthesis .
- Anticancer Activity: Test in vitro against human cancer cell lines (e.g., MCF-7) via MTT assays. Pyrimidinone moieties may inhibit topoisomerase II .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer: Focus on modifying:
- Sulfanyl Linker: Replace with selenyl or ether groups to alter lipophilicity and metabolic stability .
- Thiazole Substituents: Introduce electron-withdrawing groups (e.g., –NO₂) to enhance antimicrobial potency .
- Pyrimidinone Core: Fluorination at the 6-position may improve pharmacokinetic profiles .
Methodology: - Synthesize analogs using parallel combinatorial libraries.
- Use molecular docking (e.g., AutoDock Vina) to predict binding to bacterial dihydrofolate reductase .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
Answer: Challenges:
- Low yields (<30%) due to steric hindrance during sulfanyl bridge formation.
- By-products from thiazole ring decomposition under high temperatures.
Solutions: - Optimize solvent systems (e.g., switch THF to DMF for better solubility) .
- Implement flow chemistry to enhance heat/mass transfer and reduce side reactions .
Q. How should researchers resolve contradictions in spectroscopic data across studies?
Answer: Case Example: Discrepancies in ¹³C NMR shifts for the pyrimidinone carbonyl group. Resolution Strategy:
- Replicate synthesis under standardized conditions (e.g., inert atmosphere, anhydrous solvents).
- Use deuterated DMSO as a universal solvent for NMR comparisons.
- Cross-validate with X-ray crystallography (if single crystals are obtainable) .
Q. What computational tools are suitable for modeling this compound’s interactions?
Answer:
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Dynamics (MD): Simulate binding dynamics with target enzymes (e.g., 50 ns simulations in GROMACS) .
- ADMET Prediction: Use SwissADME to assess oral bioavailability and toxicity risks .
Properties
Molecular Formula |
C15H13N5O2S2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H13N5O2S2/c16-11-6-12(21)19-15(18-11)24-8-13(22)20-14-17-10(7-23-14)9-4-2-1-3-5-9/h1-7H,8H2,(H,17,20,22)(H3,16,18,19,21) |
InChI Key |
PMRMDZVOEIRSOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC(=CC(=O)N3)N |
Origin of Product |
United States |
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